molecular formula C8H7NS B2514764 3-Cyano-4-methylthiophenol CAS No. 1824651-94-6

3-Cyano-4-methylthiophenol

Cat. No.: B2514764
CAS No.: 1824651-94-6
M. Wt: 149.21
InChI Key: OOGRCFHBEHMXTA-UHFFFAOYSA-N
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Description

3-Cyano-4-methylthiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring. The presence of a cyano group and a methyl group on the thiophenol ring makes this compound unique. Thiophenols are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method involves the Paal-Knorr synthesis, which is a cyclization reaction of 1,4-diketones with sulfur sources .

Industrial Production Methods: Industrial production of 3-Cyano-4-methylthiophenol may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methylthiophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-Cyano-4-methylthiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-methylthiophenol involves its interaction with molecular targets through its thiol and cyano groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    4-Methylthiophenol: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Cyano-4-methylphenol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

    2-Cyano-4-methylthiophenol: The position of the cyano group affects the compound’s chemical properties and reactivity.

Uniqueness: 3-Cyano-4-methylthiophenol is unique due to the presence of both the cyano and methyl groups on the thiophenol ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-methyl-5-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGRCFHBEHMXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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